molecular formula C8H7Br2N B15131226 2,6-dibromo-4-cyclopropylPyridine

2,6-dibromo-4-cyclopropylPyridine

Cat. No.: B15131226
M. Wt: 276.96 g/mol
InChI Key: BYMORMDFVIPUGD-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-cyclopropylpyridine is an organic compound with the molecular formula C8H7Br2N It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 6th positions, and a cyclopropyl group is attached at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-4-cyclopropylpyridine typically involves the bromination of 4-cyclopropylpyridine. One common method is the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient processes. For example, the use of bromide-bromate salts in an aqueous acidic medium has been reported as a green and solvent-free method for bromination reactions . This method not only reduces the environmental impact but also allows for the recycling of the reaction medium, making it more sustainable.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-cyclopropylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds are formed as major products.

    Reduction Reactions: The major product is 4-cyclopropylpyridine.

Scientific Research Applications

2,6-Dibromo-4-cyclopropylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dibromo-4-cyclopropylpyridine depends on its specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the specific reaction or biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-4-cyclopropylpyridine is unique due to the presence of both bromine atoms and a cyclopropyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C8H7Br2N

Molecular Weight

276.96 g/mol

IUPAC Name

2,6-dibromo-4-cyclopropylpyridine

InChI

InChI=1S/C8H7Br2N/c9-7-3-6(5-1-2-5)4-8(10)11-7/h3-5H,1-2H2

InChI Key

BYMORMDFVIPUGD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC(=C2)Br)Br

Origin of Product

United States

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